Lomatiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

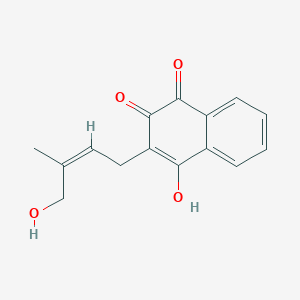

Lomatiol is a naturally occurring naphthoquinone compound primarily isolated from plants of the Lomatia species, such as Lomatia dentata, Lomatia ferruginea, and Lomatia obliqua . It shares structural similarities with lapachol, a principal constituent of the Bignoniaceae family . This compound has garnered interest due to its potential biological activities and its role as a precursor for various synthetic derivatives with medicinal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lomatiol can be synthesized from lapachol through chemical and microbial transformations . One efficient synthetic route involves the oxidation of lapachol using selenium dioxide (SeO2), which yields this compound with a high efficiency of 90% . This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, utilizing selenium dioxide oxidation of lapachol . The scalability of this method makes it suitable for industrial applications, ensuring a consistent and high-yield production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Lomatiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form novel furano- and pyrano-naphthoquinone derivatives.

Epoxidation: Under epoxidation conditions, this compound forms furano-naphthoquinone derivatives.

Common Reagents and Conditions

Oxidation: Selenium dioxide (SeO2) is commonly used for the oxidation of lapachol to this compound.

Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is used for the epoxidation of this compound.

Major Products Formed

Furano-naphthoquinone derivatives: These are formed during the epoxidation of this compound.

Pyrano-naphthoquinone derivatives: These are also formed during the epoxidation of this compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of lomatiol involves its interaction with various molecular targets and pathways. This compound exerts its effects through the following mechanisms:

Anticancer Activity: This compound derivatives induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

Antibacterial Activity: This compound inhibits bacterial growth by interfering with bacterial cell wall synthesis and disrupting membrane integrity.

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Lomatiol is structurally similar to other naphthoquinones, such as lapachol, β-lapachone, and α-lapachone . this compound exhibits unique properties that distinguish it from these compounds:

β-Lapachone: This compound derivatives have shown comparable or superior anticancer activity compared to β-lapachone.

α-Lapachone: This compound’s unique structural features allow for the synthesis of novel derivatives with distinct biological activities.

Similar Compounds

- Lapachol

- β-Lapachone

- α-Lapachone

- 2-Acetylfuronaphthoquinone

This compound’s unique chemical properties and its potential for various applications make it a compound of significant interest in scientific research and industrial applications.

Biologische Aktivität

Lomatiol, a naturally occurring naphthoquinone, is derived from lapachol and has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by various research findings and data tables.

Synthesis of this compound

This compound can be synthesized from lapachol through a straightforward oxidation process using selenium dioxide (SeO2), achieving yields of up to 90% . This method not only simplifies the production of this compound but also facilitates the generation of novel derivatives with potential therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it possesses inhibitory effects on bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Properties : Research has shown that this compound and its derivatives can induce apoptosis in cancer cells. For instance, certain derivatives have been found to disrupt mitochondrial function in cancer cells, leading to cell death. This mechanism is similar to that observed in other naphthoquinones, which are known for their anticancer effects .

- Antimalarial Activity : this compound's structural similarities to other hydroxynaphthoquinones suggest potential antimalarial properties. Specific derivatives have been tested against Plasmodium falciparum, showing promising results with low IC50 values, indicating high potency against malaria parasites .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant | Inhibits growth of bacteria and fungi |

| Anticancer | High | Induces apoptosis via mitochondrial disruption |

| Antimalarial | Potent | Disrupts mitochondrial function in P. falciparum |

Research Findings

- Anticancer Mechanism : A study demonstrated that this compound derivatives could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential. This finding aligns with the known mechanisms of other naphthoquinones .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits strong antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .

- Antimalarial Potential : The compound was evaluated for its activity against Plasmodium falciparum, with some derivatives displaying IC50 values in the nanomolar range, indicating their effectiveness as potential antimalarial agents .

Eigenschaften

CAS-Nummer |

523-34-2 |

|---|---|

Molekularformel |

C15H14O4 |

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

4-hydroxy-3-[(E)-4-hydroxy-3-methylbut-2-enyl]naphthalene-1,2-dione |

InChI |

InChI=1S/C15H14O4/c1-9(8-16)6-7-12-13(17)10-4-2-3-5-11(10)14(18)15(12)19/h2-6,16-17H,7-8H2,1H3/b9-6+ |

InChI-Schlüssel |

YJMIIMYBDZPSBH-RMKNXTFCSA-N |

SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |

Isomerische SMILES |

C/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/CO |

Kanonische SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lomatiol; NSC 24872; NSC-24872; NSC24872; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.